molecular formula C38H72N2O12 B12426226 Azithromycin-13C-d3

Azithromycin-13C-d3

Cat. No.: B12426226
M. Wt: 753.0 g/mol
InChI Key: MQTOSJVFKKJCRP-OZSFILQVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azithromycin-13C-d3 involves the incorporation of stable isotopes, deuterium (D) and carbon-13 (13C), into the azithromycin molecule. The process typically starts with the synthesis of labeled intermediates, which are then used in the final steps of azithromycin synthesis. The reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Azithromycin-13C-d3, like its unlabeled counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted azithromycin compounds. These products are often characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Scientific Research Applications

Azithromycin-13C-d3 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azithromycin-13C-d3 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification of azithromycin. The incorporation of deuterium and carbon-13 enhances its stability and allows for more accurate measurements in various analytical techniques .

Properties

Molecular Formula

C38H72N2O12

Molecular Weight

753.0 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3

InChI Key

MQTOSJVFKKJCRP-OZSFILQVSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]2(C)O)C)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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